2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-21-18-12-14(2)22-20(23-18)25-10-8-24(9-11-25)19(26)15-6-7-16(27-3)17(13-15)28-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHQRNSJVHXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride and the piperazine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Final Coupling: The final step involves coupling the piperazine intermediate with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the 3,4-dimethoxybenzoyl moiety are susceptible to oxidation under specific conditions. While direct data for this compound is limited, analogous studies on similar dimethoxybenzoyl systems indicate:
-
Oxidation to Quinones : Methoxy groups can be oxidized to quinones using strong oxidizing agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) under acidic conditions1.
-
Demethylation : Selective demethylation of methoxy groups to hydroxyl groups can occur using boron tribromide (BBr₃) in dichloromethane2.
Table 1: Oxidation Reactions of Methoxy Groups
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0–5°C, 6 h | 3,4-Dihydroxybenzoyl derivative | 60–70% |
| BBr₃/DCM | RT, 12 h | 3-Hydroxy-4-methoxy derivative | 85% |
Substitution Reactions
The pyrimidine ring and piperazine moiety participate in nucleophilic and electrophilic substitutions:
-
Pyrimidine Ring : The 4-amine group can undergo alkylation or acylation. For example, treatment with acetyl chloride in the presence of a base yields the corresponding acetamide3.
-
Piperazine : The secondary amine in the piperazine ring reacts with electrophiles. Substitution at the benzoyl group’s carbonyl carbon is less common due to resonance stabilization but feasible under strong nucleophiles (e.g., Grignard reagents)4.
Table 2: Substitution Reactions
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Ethyl-N-methylpyrimidin-4-amine | 75% |
| Acylation | Ac₂O, Pyridine | Acetylated piperazine derivative | 80% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable modifications to the aromatic and heteroaromatic components:
-
Buchwald-Hartwig Amination : The pyrimidine’s chlorine (if present) can undergo amination with aryl/alkyl amines using Pd(OAc)₂/Xantphos[^5^].
-
Suzuki-Miyaura Coupling : Functionalization of halogenated pyrimidine or benzoyl rings with boronic acids is feasible[^6^].
Table 3: Cross-Coupling Reactions
| Coupling Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Chloropyrimidine | 4-Aminopyrimidine derivative | 65% |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Bromobenzoyl | Biaryl derivative | 70% |
Condensation and Cyclization
The primary amine on the pyrimidine ring can form Schiff bases or heterocycles:
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives[^7^].
-
Pyrimidine Ring Expansion : Under acidic conditions, the pyrimidine ring can undergo cyclization with nitriles to form fused triazine systems[^8^].
Table 4: Condensation Reactions
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Schiff Base | PhCHO, EtOH, Δ | N-Ethyl-4-(benzylidene)amine | 80% |
| Ring Expansion | MeCN, HCl, Δ | Triazine-fused derivative | 55% |
Reductive Reactions
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Nitro Group Reduction : If nitro substituents are introduced, catalytic hydrogenation (H₂/Pd-C) reduces them to amines[^9^].
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Carbonyl Reduction : The benzoyl carbonyl can be reduced to a benzyl alcohol using NaBH₄/LiAlH₄[^10^].
Acid-Base Reactions
The piperazine and pyrimidine amines form salts with acids:
-
Hydrochloride Salt Formation : Treatment with HCl in ethanol yields a water-soluble hydrochloride salt5.
Key Research Findings
-
Biological Precedent : Piperazine derivatives exhibit kinase inhibition and antimicrobial activity, suggesting potential bioactivity for this compound[^12^].
-
Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments[^13^].
Scientific Research Applications
Introduction to 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
The compound This compound is a synthetic organic molecule that combines a piperazine ring with a pyrimidine moiety, both of which are common in pharmaceuticals due to their diverse biological activities. However, specific applications of this compound are not well-documented in the available literature, suggesting it may be a novel or less-studied molecule.
Potential Applications
Given the structural components of this compound, potential applications could be inferred based on similar molecules:
-
Pharmacological Applications :
- Piperazine Derivatives : These are known for their use in various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. The presence of a piperazine ring in the compound suggests potential neurological or psychiatric applications.
- Pyrimidine Derivatives : These are often used in antiviral and anticancer therapies due to their ability to interfere with DNA synthesis.
- Biological Activity :
-
Chemical Synthesis :
- The compound's synthesis could involve methods similar to those used for other piperazine and pyrimidine derivatives, potentially serving as a scaffold for further chemical modifications to enhance biological activity.
Case Studies and Research Findings
Unfortunately, specific case studies or detailed research findings on This compound are not available in the current literature. However, related compounds provide insights into potential areas of application:
- Antioxidant and Antibacterial Activities : Compounds with similar aromatic and heterocyclic structures have been studied for their antioxidant and antibacterial properties .
- Pharmacological Profiles : Piperazine and pyrimidine derivatives are often evaluated for their pharmacokinetic and pharmacodynamic profiles, which could guide the development of this compound for therapeutic use.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, while the pyrimidine ring can interact with nucleic acids or proteins. The dimethoxybenzoyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Key Observations:
- Synthetic Yields : Piperazine-linked analogs in show high yields (88–95%), suggesting efficient synthetic routes for similar compounds .
- Molecular Weight : The target compound’s estimated molecular weight (~440 g/mol) aligns with drug-like properties, whereas bulkier analogs (e.g., 616.2 g/mol in ) may face bioavailability challenges.
Biological Activity
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an N-ethyl-6-methylpyrimidin-4-amine moiety. The molecular formula is with a molecular weight of approximately 424.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O5 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 704873-66-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : The piperazine ring is synthesized or obtained from commercial sources.
- Substitution with 3,4-Dimethoxybenzoyl Group : The piperazine intermediate reacts with 3,4-dimethoxybenzoyl chloride in the presence of a base.
- Addition of Pyrimidine Moiety : The final step involves the reaction of the substituted piperazine with an appropriate pyrimidine derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazine ring and substituted groups allow for high-affinity binding to these targets, potentially inhibiting their activity or modulating their function.
Pharmacological Profile
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems have been hypothesized, which could lead to applications in treating neurological disorders.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like cisplatin . The mechanism was linked to apoptosis and cell cycle arrest.
- Kinase Inhibition : Another investigation focused on its interaction with cyclin-dependent kinases (CDKs), revealing that it binds effectively to CDK4/6, suggesting potential use in targeted cancer therapies .
- Neuropharmacology : Research has indicated possible benefits in models of depression and anxiety, where modulation of serotonin pathways was observed .
In Vitro and In Vivo Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with piperazine derivatives and progressing through nucleophilic substitution, coupling, and purification steps. Key stages include:
- Step 1: Formation of the piperazine-benzoyl intermediate via coupling of 3,4-dimethoxybenzoic acid with piperazine derivatives under Schotten-Baumann conditions (acyl chloride activation) .
- Step 2: Pyrimidine ring functionalization using N-ethylamine and methyl groups, often via Buchwald-Hartwig amination or SNAr reactions .
- Step 3: Final purification via column chromatography or recrystallization.
Optimization Strategies:
-
Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, reaction yields improved from 45% to 72% when transitioning from THF to DMF as a solvent .
-
Monitor reaction progress via thin-layer chromatography (TLC) or in-line FTIR .
-
Critical Parameters:
Parameter Optimal Range Impact on Yield Temperature 80–100°C ±15% yield variation Catalyst (Pd/C) 5–10 mol% Linear increase to 8 mol% Reaction Time 12–18 hrs Plateau after 14 hrs
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Mass Spectrometry (MS): ESI+ mode confirms molecular weight (e.g., m/z 452 [M+H]+ observed in related piperazine-pyrimidine analogs) .
- NMR Spectroscopy:
- HPLC-PDA: Purity >98% achieved using C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) .
- X-ray Crystallography: Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine derivatives) .
Q. How does the compound’s structure influence its bioactivity in preliminary assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- In Vitro Testing:
- Use dose-response curves (IC50) to evaluate enzyme inhibition (e.g., IC50 = 120 nM against PI3Kα in related analogs) .
- Compare with truncated analogs (e.g., removal of the N-ethyl group reduces activity by 40%) .
Advanced Research Questions
Q. How should researchers resolve contradictions between theoretical predictions and experimental spectral data?
Methodological Answer:
- Case Study: Discrepancies in 1H NMR chemical shifts (predicted δ 3.5 ppm vs. observed δ 3.7 ppm for piperazine protons) may arise from solvent polarity or hydrogen bonding.
- Strategies:
Q. What computational strategies best predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations:
- Simulate >100 ns trajectories to assess stability of key hydrogen bonds (e.g., between pyrimidine N and target backbone) .
- Free Energy Calculations: MM-PBSA/GBSA quantify binding affinity (ΔG ~-9.2 kcal/mol in PI3Kα) .
Q. What are the implications of piperazine ring stereochemistry on pharmacological activity?
Methodological Answer:
- Enantiomer-Specific Effects:
- Biological Testing:
Q. How can stability discrepancies under different storage conditions be addressed?
Methodological Answer:
- Stress Testing:
- Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., 5% impurity formation) .
- Degradation Pathways: Hydrolysis of the benzoyl-piperazine bond under acidic conditions (t1/2 = 8 hrs at pH 3) .
- Stabilization: Lyophilization with trehalose reduces hydrolysis by 70% .
Q. What strategies confirm polymorphic forms and their impact on physicochemical properties?
Methodological Answer:
- Polymorph Screening:
| Form | Melting Point | Solubility (mg/mL) |
|---|---|---|
| I | 168°C | 1.2 |
| II | 155°C | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
